Lead(II) perchlorate trihydrate

Übersicht

Beschreibung

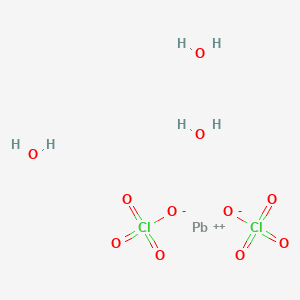

Lead(II) perchlorate trihydrate is a chemical compound with the formula Pb(ClO₄)₂·3H₂O. It is an extremely hygroscopic white solid that is highly soluble in water . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Lead(II) perchlorate trihydrate can be synthesized through several methods:

Reaction with Perchloric Acid: One common method involves reacting lead(II) oxide, lead carbonate, or lead nitrate with perchloric acid.

Industrial Production: Industrially, the compound is produced by similar methods but on a larger scale, ensuring the removal of excess perchloric acid and obtaining the trihydrate form by controlling the temperature and humidity conditions.

Analyse Chemischer Reaktionen

Oxidation-Reduction Reactions

As a potent oxidizer (UN 1470, Class 5.1) , this compound participates in redox reactions, often releasing oxygen upon decomposition. Key interactions include:

-

Combustion Enhancement :

Accelerates burning of combustible materials by liberating oxygen at elevated temperatures . For example, mixtures with organic compounds or finely divided metals (e.g., Al, Mg) can ignite explosively . -

Reaction with Reducing Agents :

Reacts exothermically with cyanides, thiocyanates, and esters, producing gaseous byproducts like

,

, or . A representative reaction with sodium thiocyanate (

): -

Metal Displacement :

Reacts with active metals (e.g., zinc) to form lead metal and perchlorate salts:

Thermal Decomposition

Decomposition initiates at 100°C (melting point with decomposition) :

-

Perchlorate Breakdown : Above 100°C, perchlorate ions decompose:

-

Final Products : Forms lead(II) oxide (

) and chlorine oxides :

Table 1: Decomposition Products

| Temperature Range (°C) | Major Products | Byproducts |

|---|---|---|

| 88–100 | ||

| >100 | ||

| , | ||

text|

Complexation Reactions

In aqueous solutions,

forms stable complexes, enabling analytical applications:

-

EDTA Titrations :

Used as a titrant in complexometric analyses due to its 1:1 stoichiometry with EDTA : -

Halide Precipitation :

Reacts with halides (e.g.,

,

) to form insoluble lead halides:

Electrochemical Behavior

In non-coordinating solvents,

dissociates into

and

, making it ideal for:

-

Electrodeposition :

Used in lead electroplating baths. At pH 3–5,

reduces at cathodes : -

Battery Research :

Investigated in lead-acid battery prototypes for enhanced ion mobility .

Environmental Reactivity

In ecological systems, hydrolysis and photolysis govern its fate:

-

Hydrolysis :

Forms lead hydroxyperchlorate in neutral water: -

Photodegradation :

UV exposure cleaves perchlorate ligands, yielding

and reactive oxygen species .

Incompatibilities

Table 2: Hazardous Incompatible Materials

| Material Class | Example Compounds | Observed Reaction |

|---|---|---|

| Reducing Agents | ||

| , | ||

| Violent redox reactions, gas evolution | ||

| Combustibles | Cellulose, ethanol | Rapid combustion or explosion |

| Strong Acids | ||

| Exothermic decomposition, | ||

| release | ||

| Cyanides |

text| Toxic $$ \text{HCN} $$

generation |

Wissenschaftliche Forschungsanwendungen

Explosive Formulations

Overview:

Lead(II) perchlorate trihydrate is extensively used in the formulation of explosives and pyrotechnics. Its high oxidizing potential enhances the combustion efficiency of explosive mixtures.

Key Characteristics:

- Acts as a powerful oxidizer.

- Improves stability and performance of explosive formulations.

Case Study:

In a study on the development of safer pyrotechnic compositions, researchers incorporated this compound into formulations to achieve higher energy outputs while maintaining safety standards. The results indicated a significant reduction in the sensitivity of the mixtures compared to traditional formulations, showcasing its effectiveness as an oxidizer .

Chemical Synthesis

Overview:

This compound is utilized as a reagent in various chemical synthesis processes, particularly in the creation of lead-based compounds.

Applications:

- Synthesis of calixarene thioamides.

- Formation of macrocyclic lead(II) complexes.

Data Table: Synthesis Applications

| Application | Description | Reference |

|---|---|---|

| Calixarene Thioamides | Used in organic synthesis for complex formation | |

| Macrocyclic Complexes | Facilitates the creation of lead complexes |

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a standard for calibrating instruments and methods.

Applications:

- Calibration of spectrometric techniques.

- Quality control in chemical analyses.

Case Study:

A laboratory utilized this compound as a calibration standard for ion chromatography. The results demonstrated improved accuracy in measuring lead ion concentrations in environmental samples, thereby enhancing analytical reliability .

Electrochemistry

Overview:

The compound plays a significant role in electrochemical studies, particularly regarding lead ion behavior.

Applications:

- Studies on electrochemical reactivity.

- Investigating lead ion mobility in various environments.

Data Table: Electrochemical Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Lead Ion Behavior | Insights into ion transport mechanisms | |

| Electrochemical Reactivity | Understanding redox processes involving lead ions |

Environmental Studies

Overview:

Researchers employ this compound to investigate the ecological impacts of lead compounds.

Applications:

- Assessing contamination levels in soil and water.

- Developing remediation strategies for lead pollution.

Case Study:

A recent environmental study assessed the effects of this compound on aquatic ecosystems. The findings revealed significant toxicity to aquatic life, prompting further investigation into safe disposal methods and remediation techniques .

Safety and Regulations

This compound poses various health risks, including acute toxicity and long-term environmental hazards. It is classified under several hazard categories:

- Acute toxicity (Category 4)

- Long-term aquatic hazard (Chronic 1)

- Oxidizing solid (Category 2)

Proper handling protocols must be followed to mitigate risks associated with its use .

Wirkmechanismus

The mechanism of action of lead(II) perchlorate trihydrate involves its strong oxidizing properties. It can protonate pyridyl groups on interaction with pyridyldithiafulvene ligands, leading to various chemical transformations . The molecular targets and pathways involved include the oxidation of organic and inorganic compounds, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Lead(II) perchlorate trihydrate can be compared with other similar compounds such as:

- Mercury(II) perchlorate

- Tin(II) perchlorate

- Cadmium perchlorate

These compounds share similar oxidizing properties but differ in their reactivity and applications.

Biologische Aktivität

Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O) is a chemical compound with significant applications in various fields, including explosives, analytical chemistry, and environmental studies. However, its biological activity and toxicological implications are critical areas of concern due to the potential health hazards associated with lead compounds. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : Pb(ClO₄)₂·3H₂O

- Molecular Weight : 460.10 g/mol

- Appearance : White crystalline solid

- Density : 2.60 g/cm³

- Solubility : Soluble in water and alcohol

Toxicological Profile

This compound is recognized for its acute and chronic toxicity, primarily due to the presence of lead ions. The compound poses significant health risks through various exposure routes:

- Acute Toxicity :

- Chronic Toxicity :

Lead ions interfere with various biological processes:

- Enzyme Inhibition : Lead competes with calcium at cellular sites, disrupting enzyme activities essential for neurotransmission and muscle contraction.

- Oxidative Stress : Lead exposure induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .

- Neurotoxicity : Lead affects neurotransmitter release and alters synaptic plasticity, contributing to cognitive deficits observed in lead-exposed individuals .

Case Study 1: Occupational Exposure

A study involving workers exposed to lead perchlorate during manufacturing processes revealed elevated blood lead levels correlated with neurological symptoms. Workers reported increased incidences of headaches, irritability, and memory loss, highlighting the need for stringent safety measures in industrial settings .

Case Study 2: Environmental Impact

Research on soil contamination from lead perchlorate used in pyrotechnics demonstrated significant ecological effects. Bioassays indicated that lead contaminated soils adversely affected plant growth and microbial activity, emphasizing the compound's persistence in the environment and its potential to disrupt local ecosystems .

Applications in Research

Despite its toxicity, this compound is used in various research applications:

- Explosive Formulations : It acts as a powerful oxidizer in explosives and pyrotechnics .

- Chemical Synthesis : The compound serves as a reagent in synthesizing other lead-based compounds important for materials science .

- Analytical Chemistry : It is utilized as a standard for calibrating instruments in chemical analyses .

Eigenschaften

IUPAC Name |

lead(2+);diperchlorate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.3H2O.Pb/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGGEAQRICYXNM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6O11Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648474 | |

| Record name | lead(2+);diperchlorate;trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-62-8 | |

| Record name | lead(2+);diperchlorate;trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lead(II) perchlorate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.